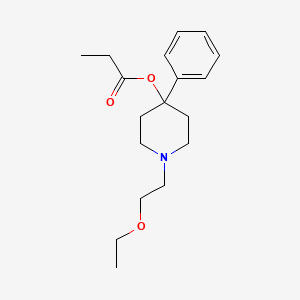

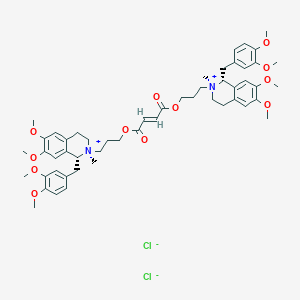

![molecular formula C17H20N6O2S B10826834 N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)

N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KD7040 is a small molecule drug that functions as an inhibitor of inducible nitric oxide synthase (iNOS). It is primarily being developed for the treatment of neuropathic pain, including conditions such as postherpetic neuralgia . The compound has shown promising results in preclinical and early clinical trials, demonstrating significant reduction in pain symptoms .

Preparation Methods

The synthetic route for KD7040 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity . Industrial production methods would likely involve scaling up these synthetic routes while ensuring consistency and compliance with regulatory standards.

Chemical Reactions Analysis

KD7040 undergoes various types of chemical reactions, including:

Oxidation: KD7040 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: KD7040 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

KD7040 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of inducible nitric oxide synthase and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory responses and pain pathways.

Medicine: Being developed as a therapeutic agent for the treatment of neuropathic pain, including postherpetic neuralgia and other pain conditions

Industry: Potential applications in the development of new pain management therapies and as a reference compound in pharmaceutical research

Mechanism of Action

KD7040 exerts its effects by inhibiting inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide in response to inflammatory stimuli . By inhibiting iNOS, KD7040 reduces the production of nitric oxide, thereby decreasing inflammation and pain. The compound shows greater than 200-fold selectivity over neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor .

Comparison with Similar Compounds

KD7040 is unique in its high selectivity for inducible nitric oxide synthase compared to other similar compounds. Some similar compounds include:

Aminoguanidine: Another iNOS inhibitor but with lower selectivity compared to KD7040.

1400W: A selective iNOS inhibitor but with different pharmacokinetic properties.

L-NIL: An iNOS inhibitor with varying degrees of selectivity and efficacy .

Properties

Key on ui mechanism of action |

KD7040 is a potent, topically administered, inhibitor of inducible nitric oxide synthase (iNOS) with greater than 200-fold and 2000-fold selectivity over nNOS and eNOS respectively. |

|---|---|

Molecular Formula |

C17H20N6O2S |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-imidazol-1-yl-1,2,4-thiadiazol-5-yl)-N'-methylpropane-1,3-diamine |

InChI |

InChI=1S/C17H20N6O2S/c1-22(17-20-16(21-26-17)23-8-6-19-11-23)7-2-5-18-10-13-3-4-14-15(9-13)25-12-24-14/h3-4,6,8-9,11,18H,2,5,7,10,12H2,1H3 |

InChI Key |

ZJFFPGMGWOEQLF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCNCC1=CC2=C(C=C1)OCO2)C3=NC(=NS3)N4C=CN=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

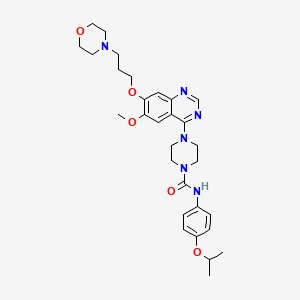

![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)

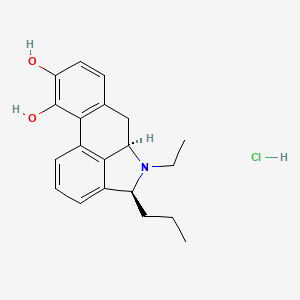

![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)

![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)

![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)

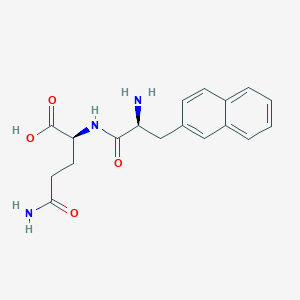

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)